molecular formula C9H11NO3S B14445843 N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide CAS No. 79032-43-2

N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide

Katalognummer: B14445843
CAS-Nummer: 79032-43-2
Molekulargewicht: 213.26 g/mol
InChI-Schlüssel: VZJAYBKNOKZSRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide is an organic compound characterized by the presence of a hydroxy group, a methanesulfinyl group, and an acetamide group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide typically involves the following steps:

    Starting Material: The synthesis begins with a phenol derivative, specifically 4-hydroxyacetophenone.

    Sulfoxidation: The methanesulfinyl group is introduced through a sulfoxidation reaction, where a suitable sulfoxidizing agent such as dimethyl sulfoxide (DMSO) is used.

    Acetylation: The final step involves the acetylation of the hydroxy group using acetic anhydride or acetyl chloride under basic conditions to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like hydrogen peroxide.

    Reduction: The compound can undergo reduction reactions, where the methanesulfinyl group is reduced to a thioether using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of thioether derivatives

    Substitution: Formation of halogenated or nitrated phenyl derivatives

Wissenschaftliche Forschungsanwendungen

N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It can modulate signaling pathways related to antioxidant defense and inflammatory response, thereby exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[4-Hydroxy-3-(methylthio)phenyl]acetamide: Similar structure but with a methylthio group instead of a methanesulfinyl group.

    N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide: Similar structure but with a methanesulfonyl group instead of a methanesulfinyl group.

Uniqueness

N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Eigenschaften

CAS-Nummer

79032-43-2

Molekularformel

C9H11NO3S

Molekulargewicht

213.26 g/mol

IUPAC-Name

N-(4-hydroxy-3-methylsulfinylphenyl)acetamide

InChI

InChI=1S/C9H11NO3S/c1-6(11)10-7-3-4-8(12)9(5-7)14(2)13/h3-5,12H,1-2H3,(H,10,11)

InChI-Schlüssel

VZJAYBKNOKZSRA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC(=C(C=C1)O)S(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.